molecular formula C5H7NO4S B13456179 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid CAS No. 2792202-19-6

2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid

Cat. No.: B13456179
CAS No.: 2792202-19-6
M. Wt: 177.18 g/mol
InChI Key: JKMBXFFKKYVICO-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is a chemical compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid typically involves the reaction of thiazolidine derivatives with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate the production of large quantities of the compound, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen atoms into the compound.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed to remove oxygen atoms or introduce hydrogen atoms.

    Substitution Reactions: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidine derivatives with different degrees of saturation.

Scientific Research Applications

2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-2,3-dihydro-1lambda6,2-thiazol-2-yl)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

2792202-19-6

Molecular Formula

C5H7NO4S

Molecular Weight

177.18 g/mol

IUPAC Name

2-(1,1-dioxo-3H-1,2-thiazol-2-yl)acetic acid

InChI

InChI=1S/C5H7NO4S/c7-5(8)4-6-2-1-3-11(6,9)10/h1,3H,2,4H2,(H,7,8)

InChI Key

JKMBXFFKKYVICO-UHFFFAOYSA-N

Canonical SMILES

C1C=CS(=O)(=O)N1CC(=O)O

Origin of Product

United States

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